N-Desmethyl glasdegib

DMPK ADME Clinical Pharmacology

Quantitative bioanalysis of glasdegib and its metabolites demands a structurally authentic, high-purity reference standard-not an in-class substitute. N-Desmethyl glasdegib (CAS 2222533-66-4), the major CYP3A4-mediated N-demethylated metabolite, provides the exact molecular weight (360.4 g/mol), retention time, and MS fragmentation pattern required for interference-free LC-MS/MS method development and validation. - Definitive identity: Confirmed by 1H NMR, 13C NMR, and HPLC (≥98%) against the parent drug. - Critical for DMPK: Directly quantifies CYP3A4 activity modulation by inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin). - ANDA/DMF ready: Meets ICH guidelines for impurity quantification in drug substance QC release testing.

Molecular Formula C20H20N6O
Molecular Weight 360.4 g/mol
CAS No. 2222533-66-4
Cat. No. B15192572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl glasdegib
CAS2222533-66-4
Molecular FormulaC20H20N6O
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CNC(CC1NC(=O)NC2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C20H20N6O/c21-12-13-5-7-14(8-6-13)23-20(27)24-15-9-10-22-18(11-15)19-25-16-3-1-2-4-17(16)26-19/h1-8,15,18,22H,9-11H2,(H,25,26)(H2,23,24,27)/t15-,18-/m1/s1
InChIKeyYCKOMQLGYYEBHS-CRAIPNDOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl glasdegib for Hedgehog & DMPK Research


N-Desmethyl glasdegib (CAS 2222533-66-4) is the major active N-demethylated metabolite of glasdegib (PF-04449913), a clinically approved small-molecule inhibitor of the Hedgehog (Hh) signaling pathway that targets the Smoothened (SMO) receptor [1]. Formed primarily via CYP3A4-mediated oxidative metabolism [2], this metabolite is structurally distinguished from the parent drug by the absence of the N-methyl group on the piperidine ring. It is recognized as a significant circulating species in humans, accounting for approximately 8% of plasma radioactivity following oral administration of radiolabeled glasdegib [3].

M
DMPK metabolite standard for quantifying N-desmethyl glasdegib exposure in research matrices.
A
Analytical reference for LC-MS/MS method development, supporting chromatographic separation from parent.
C
CYP3A4 pathway probe for in vitro drug-drug interaction and metabolism studies.

N-Desmethyl glasdegib vs. Generic Hedgehog Inhibitors


N-Desmethyl glasdegib is not simply a less potent version of its parent drug or a functional equivalent of other SMO antagonists like vismodegib or sonidegib. Its value proposition hinges on its specific structural identity and metabolic origin. As a defined, active metabolite, it serves as a crucial analytical reference standard for quantifying drug exposure and metabolic fate in DMPK studies—a role that cannot be fulfilled by the parent drug or other class members due to differences in molecular weight, retention time, and mass spectrometric fragmentation . Furthermore, the N-desmethyl modification is known to alter key physicochemical properties, such as hydrogen bonding capacity and LogP, relative to glasdegib [1], which can directly impact experimental outcomes in cellular permeability and target engagement assays. Relying on in-class alternatives introduces confounding variables that compromise data integrity in quantitative bioanalysis and comparative pharmacology.

N-Desmethyl glasdegib

Defined metabolite with specific MW (360.4 Da), retention behavior, and MS/MS fragmentation for bioanalytical selectivity.

VS
Risk

Generic SMO inhibitor or parent drug

Different molecular weight and chromatographic profile prevent accurate co-quantitation. Class-based substitution compromises method specificity and exposure measurement.

N-Desmethyl glasdegib

Metabolite formed via CYP3A4 N-demethylation; distinct LogP and HBD count relative to parent.

VS
Risk

Glasdegib (parent)

Physicochemical differences (ΔMW -14 Da; ΔHBD +1) alter permeability and target engagement assay response. May not reflect metabolite-specific behavior.

N-Desmethyl glasdegib Evidence Guide


Systemic Exposure and Metabolite Ranking

In a human mass balance study, N-Desmethyl glasdegib was identified as one of the two major circulating metabolites, representing 8% of total plasma radioactivity. This exposure level is quantitatively distinct from the parent drug glasdegib, which accounted for 69% of radioactivity, and from the N-glucuronide metabolite, which accounted for 7% [1]. This rank-order abundance confirms its importance as a quantitatively significant species in systemic circulation.

Systemic Exposure
Head-to-head
8% plasma radioactivity
vs. parent glasdegib 69%
Supports metabolite exposure-model context for research PK monitoring.
Reported in human mass balance study (n=6).
DMPK ADME Clinical Pharmacology

Metabolic Origin and Pathway Specificity

The formation of N-Desmethyl glasdegib is specifically catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8 and UGT1A9. This is a distinct pathway compared to the N-glucuronidation that produces the other major metabolite [1]. The reaction is classified as an oxidative N-demethylation, which is not spontaneous and yields an active metabolite [2].

Metabolic Origin
Reported
CYP3A4-mediated N-demethylation
Minor: CYP2C8, UGT1A9
Enables DDI study design using this metabolite as a pathway-specific probe.
Distinct from N-glucuronidation pathway.
Drug Metabolism Enzymology CYP3A4

Physicochemical Distinction from Parent Drug

The removal of the N-methyl group results in a lower molecular weight (360.4 g/mol vs. 374.4 g/mol for glasdegib) and an increased hydrogen bond donor count (4 vs. 3) [1]. These structural changes directly translate to altered chromatographic retention times and distinct mass spectrometric (MS/MS) fragmentation patterns, enabling unequivocal differentiation from the parent drug in bioanalytical methods [2].

Physicochemical
Head-to-head
ΔMW -14 Da; ΔHBD +1
MW 360.4 vs 374.4 g/mol (parent)
Confirms chromatographic and mass spectrometric differentiation for method selectivity.
Calculated properties; supports LC-MS/MS method development.
Analytical Chemistry Method Development Chromatography

Active Metabolite Classification

N-Desmethyl glasdegib is explicitly classified as an 'active' metabolite, meaning it retains pharmacological activity at the SMO receptor, although the precise IC50 value for the isolated metabolite has not been reported in public literature. The parent drug, glasdegib, exhibits potent SMO inhibition with an IC50 of approximately 5 nM in Gli-luciferase reporter assays .

Active Classification
Class-level
Classified as active metabolite
Parent IC50 ≈ 5 nM (SMO)
Supports SMO pathway-response interpretation. Isolated metabolite IC50 data to verify.
DrugBank annotation; quantitative activity not publicly available.
Pharmacology Hedgehog Signaling Target Engagement

N-Desmethyl glasdegib Application Scenarios


LC-MS/MS Method Development and Validation

This compound serves as an essential reference standard for developing and validating quantitative LC-MS/MS methods to measure glasdegib and its metabolites in biological matrices (e.g., plasma, urine). Its distinct molecular weight (360.4 g/mol) and chromatographic behavior relative to the parent drug are critical for achieving accurate, interference-free quantitation in support of clinical and preclinical pharmacokinetic studies .

In Vitro DDI and Metabolism Studies

As the product of CYP3A4-mediated metabolism, N-Desmethyl glasdegib is a key analyte for investigating the impact of CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) on glasdegib metabolism in human hepatocyte or recombinant enzyme assays. Monitoring the formation of this specific metabolite provides a direct readout of CYP3A4 activity modulation .

Pharmaceutical Impurity Profiling and Quality Control

In the context of glasdegib drug substance manufacturing, N-Desmethyl glasdegib is a potential process-related impurity or degradation product. Its use as a reference standard is mandated for quantifying and controlling impurity levels according to ICH guidelines during ANDA filing, DMF preparation, and routine quality control release testing .

Application
Selection Property
Validation Focus
LC-MS/MS bioanalytical method development
Metabolite-specific MW and retention behavior
Chromatographic resolution and matrix-effect control in research PK samples
In vitro CYP3A4 DDI and metabolism studies
CYP3A4 pathway product identity
Metabolite formation rate as CYP3A4 activity readout
Impurity profiling and quality control
Reference standard for process-related impurity
Quantitation and control in drug substance manufacturing

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